molecular formula C12H18N2O B11799742 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol

Cat. No.: B11799742
M. Wt: 206.28 g/mol
InChI Key: HFDWKCOTGHJYFK-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is a compound that features a pyrrolidine ring attached to a pyridine ring, with an ethanol group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the formation of the pyridine ring followed by the introduction of the pyrrolidine moiety and the ethanol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyridine ring, followed by nucleophilic substitution to introduce the pyrrolidine group. The ethanol group can be introduced via reduction of a corresponding ketone or aldehyde intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The ethanol group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is unique due to the presence of the ethanol group, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrrolidine and pyridine rings also provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C12H18N2O/c1-9-7-11(10(2)15)8-13-12(9)14-5-3-4-6-14/h7-8,10,15H,3-6H2,1-2H3

InChI Key

HFDWKCOTGHJYFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C(C)O

Origin of Product

United States

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